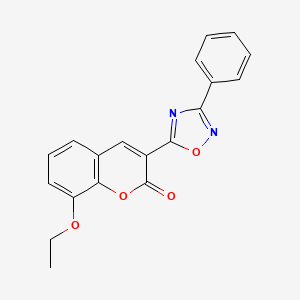![molecular formula C22H21N3O3 B6510729 7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892755-85-0](/img/structure/B6510729.png)
7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, also known as DEAMC, is a synthetic organic compound that has been studied for its potential applications in scientific research. DEAMC is a derivative of the chromene class of compounds, which are known for their antioxidant, antimicrobial, and anti-inflammatory properties. DEAMC has been studied for its ability to act as an inhibitor of certain enzymes, as well as its potential to act as an anti-cancer agent.
科学的研究の応用
7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been studied for its potential to act as an anti-cancer agent. This compound has also been studied for its ability to act as an antioxidant and for its anti-inflammatory properties.
作用機序
The mechanism of action of 7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX. By inhibiting these enzymes, this compound is thought to reduce inflammation and oxidative stress, which may lead to its anti-cancer and antioxidant effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX. This inhibition is thought to lead to its anti-inflammatory and antioxidant effects. Additionally, this compound has been found to reduce the proliferation of cancer cells in vitro, suggesting that it may have anti-cancer properties.
実験室実験の利点と制限
The advantages of using 7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one in laboratory experiments include its relatively low cost and its ability to act as an inhibitor of certain enzymes. Additionally, this compound has been found to reduce the proliferation of cancer cells in vitro, suggesting that it may have potential anti-cancer properties. However, the full mechanism of action of this compound is still not fully understood, and further research is needed to fully elucidate its effects.
将来の方向性
There are a number of potential future directions for research on 7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one. These include further investigation into its mechanism of action, its potential anti-cancer properties, and its potential to act as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications. Finally, further research is needed to investigate the long-term safety and efficacy of this compound in humans.
合成法
7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be synthesized through a series of chemical reactions. The first step is the reaction of 2-methylphenylhydrazine with 1,2,4-oxadiazole to form the intermediate compound 2-methylphenylhydrazone. This intermediate is then reacted with diethylamine to form the desired product, this compound. The entire synthesis process is carried out in aqueous solution at room temperature.
特性
IUPAC Name |
7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-4-25(5-2)16-11-10-15-12-18(22(26)27-19(15)13-16)21-23-20(24-28-21)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAIJXBYBBEFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6510646.png)
![ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B6510651.png)
![N-(3,4-dichlorophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6510658.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6510665.png)
![N,N-diethyl-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide](/img/structure/B6510674.png)
![ethyl 4-[2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B6510683.png)
![ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B6510694.png)
![2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6510695.png)
![hexahydro-1H-2??-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B6510699.png)
![2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B6510700.png)
![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6510708.png)
![2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6510709.png)

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6510728.png)